Product packaging for 6(2)-Thiopanose(Cat. No.:CAS No. 143801-13-2)

6(2)-Thiopanose

Cat. No.: B140070
CAS No.: 143801-13-2
M. Wt: 520.5 g/mol
InChI Key: DWLHGQMLURLXIT-PUFVZKSTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6(2)-Thiopanose, chemically designated as 6'-S-α-d-glucopyranosyl-6'-thiomaltose, is a specialized thiomaltose analog engineered for investigating carbohydrate-active enzymes. This compound features a sulfur atom replacing the oxygen in the glycosidic bond, creating a hydrolysis-resistant linkage that enables detailed mechanistic studies of enzyme-substrate interactions. Researchers primarily utilize this compound to probe the active sites and catalytic mechanisms of glucoamylases from microbial sources including Aspergillus niger . The compound acts as a mechanistic probe rather than a conventional substrate, allowing scientists to study enzyme binding affinity and transition state stabilization without full catalytic turnover. This unique property makes it particularly valuable for enzymology research focused on understanding starch-degrading enzymes and for developing enzyme inhibition strategies. The sulfur-containing linkage provides enhanced resistance to enzymatic hydrolysis compared to native maltose structures, enabling researchers to isolate and study specific aspects of enzyme-substrate complexes. This compound represents an important tool for carbohydrate biochemists investigating the structure-function relationships of glycoside hydrolases, with applications spanning fundamental enzymology, industrial enzyme optimization, and inhibitor design. This product is distributed For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures should be followed in accordance with institutional safety guidelines for chemical reagents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O15S B140070 6(2)-Thiopanose CAS No. 143801-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143801-13-2

Molecular Formula

C18H32O15S

Molecular Weight

520.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylmethyl]oxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O15S/c19-1-5(22)9(23)10(24)6(2-20)31-17-15(29)13(27)12(26)8(32-17)4-34-18-16(30)14(28)11(25)7(3-21)33-18/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1

InChI Key

DWLHGQMLURLXIT-PUFVZKSTSA-N

SMILES

C(C1C(C(C(C(O1)SCC2C(C(C(C(O2)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)SCC2C(C(C(C(O2)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O)O)O)O

Other CAS No.

143801-13-2

Synonyms

6'-S-glucopyranosyl-6'-thiomaltose
6(2)-thiopanose

Origin of Product

United States

Synthetic Methodologies for 6 2 Thiopanose and Analogous Thioglycosides

Chemical Synthesis Approaches

The chemical synthesis of thioglycosides like 6(2)-Thiopanose, which is 6'-S-α-D-glucopyranosyl-6'-thiomaltose, involves two key stages: the introduction of a sulfur atom at the desired position (anomeric or otherwise) and the formation of the thioglycosidic linkage.

Strategies for Anomeric Sulfur Incorporation

The introduction of sulfur at the anomeric carbon is a critical step in the synthesis of many thioglycosides and can be achieved through either electrophilic or nucleophilic strategies. thegoodscentscompany.com

In this approach, a carbohydrate derivative with an electrophilic sulfur at the anomeric position is reacted with a nucleophile. thegoodscentscompany.com A common method involves the generation of a glycosyl sulfenyl halide, such as a sulfenyl bromide, from a thioacetate (B1230152) precursor. thegoodscentscompany.com This highly reactive intermediate can then be coupled with a suitable nucleophile. thegoodscentscompany.com Another strategy employs N-alkyl-N-(arylsulfenyl)arenesulfonamides as modular electrophilic sulfur reagents, which can participate in reactions like nickel-catalyzed 1,2-carbosulfenylation of alkenes. rsc.orgresearchgate.netresearchgate.net The design of these electrophilic sulfur reagents allows for controlled reactivity and pathway selectivity. rsc.orgresearchgate.netresearchgate.net

Electrophilic Sulfur Reagent TypePrecursor/GenerationApplication Example
Glycosyl Sulfenyl HalideThioacetate + Halogenating AgentFormation of unsymmetrical disulfides
N-Alkyl-N-(arylsulfenyl)arenesulfonamideModular synthesis from sulfonamidesNickel-catalyzed carbosulfenylation

An alternative and widely used strategy is based on the nucleophilic character of a glycosyl thiol (or its corresponding thiolate). thegoodscentscompany.com These sulfur nucleophiles can be generated from various precursors, such as glycosyl thioacetates, and subsequently reacted with a range of electrophiles. thegoodscentscompany.comd-nb.info For instance, the reaction of a 1-thiosugar with an alkyl halide or a suitably activated carbohydrate derivative can lead to the formation of a thioglycosidic bond. acs.orgrsc.org This approach is fundamental in the modular assembly of thio-oligosaccharides. acs.orgrsc.org The high nucleophilicity of the thiolate anion makes it a potent reaction partner in the formation of S-linked glycoconjugates. thegoodscentscompany.com

Nucleophilic Sulfur PrecursorMethod of Thiol GenerationElectrophilic Partner Example
Glycosyl ThioacetateBase-mediated deacetylationAlkyl halides, Epoxides
Glycosyl XanthateHydrolysisMichael acceptors
Isothiouronium SaltHydrolysisActivated carbohydrate

Glycosylation Reactions for Thiopanose Scaffold Assembly

The assembly of the disaccharide backbone of this compound requires the formation of a specific 1,6-thioglycosidic linkage. This is typically achieved through glycosylation reactions where a glycosyl donor provides the sugar moiety that is transferred to a glycosyl acceptor.

Controlling the stereochemistry of the newly formed glycosidic bond is a paramount challenge in carbohydrate synthesis. For thioglycosides, several methods have been developed to achieve high stereoselectivity. The choice of protecting groups on the glycosyl donor can significantly influence the stereochemical outcome. researchgate.net For example, participating groups at the C-2 position, such as acyl groups, can direct the formation of 1,2-trans-glycosides through neighboring group participation. researchgate.net Conversely, non-participating groups, like benzyl (B1604629) ethers, are often employed when a 1,2-cis-glycoside is the desired product. conicet.gov.ar The promoter system used to activate the glycosyl donor also plays a crucial role in determining the stereoselectivity of the glycosylation. conicet.gov.ar

Thioglycosides are not only synthetic targets but also versatile glycosyl donors in their own right. molaid.com Their stability under a wide range of reaction conditions used for protecting group manipulations makes them highly valuable building blocks in complex oligosaccharide synthesis. molaid.comnih.gov The anomeric thioalkyl or thioaryl group can be selectively activated by a variety of thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid like triflic acid (TfOH), to initiate the glycosylation reaction. nih.govnih.govjst.go.jp The reactivity of thioglycoside donors can be "tuned" by modifying the electronic properties of the aglycon, allowing for programmed and one-pot synthetic strategies. acs.org

For the synthesis of this compound, a plausible route would involve the preparation of a 6-thio-D-glucose derivative as the glycosyl acceptor. This could be achieved by introducing a sulfur nucleophile at the C-6 position of a suitably protected glucose derivative, for example, by displacing a 6-O-tosyl or 6-iodo group. nih.govresearchgate.net This 6-thio-glucopyranose acceptor would then be reacted with an activated glucosyl donor, such as a glucosyl bromide or a thioglycoside donor, to form the desired 1,6-thioglycosidic linkage. The stereochemistry of this linkage would be controlled by the factors mentioned above. An analogous synthesis has been reported for 6-S-β-D-glucopyranosyl-6-thio-D-glucopyranose, a thio-analogue of gentiobiose.

Specific Synthetic Routes to Sulfur-Containing Glycosides

The introduction of a sulfur atom into a carbohydrate scaffold is a key step in the synthesis of thiosugars. This is typically achieved through nucleophilic substitution or subsequent manipulations like desulfurization.

A primary method for introducing sulfur into a carbohydrate molecule involves nucleophilic substitution using a thioacetate derivative. nih.gov This approach commonly uses thioacetate as a nucleophile to displace a leaving group, such as a triflate or tosylate, on the sugar ring. rsc.org This SN2 reaction effectively inverts the stereochemistry at the reaction center, providing a controlled method for installing the thiol precursor. mdpi.com For instance, to create a thio-acceptor for subsequent glycosylation, the axial O-4 position of a galactose derivative can be inverted using a thiol nucleophile to produce a glucose-configured product. mdpi.com

However, the process is not without its challenges. The thioacetyl group itself can be labile, and its migration to other positions on the sugar ring can lead to unexpected side products, especially under even weakly basic conditions. nih.govresearchgate.netnih.gov To overcome this, reaction conditions can be optimized. For example, when using a thioacetate anion as the nucleophile, adding a suitable amount of thioacetic acid to the reaction can adjust the basicity and suppress this unwanted migration, thereby improving the yield of the desired 4-thio- or 2,4-dithio-glycoside product. nih.govnih.gov An improved method for synthesizing 1-glycosyl thioacetates involves the direct reaction of per-O-acetylated glycoses with potassium thioacetate (KSAc) in the presence of BF₃·Et₂O, which avoids the use of odorous thioacetic acid and the need to prepare unstable glycosyl halide intermediates. researchgate.net

Following the introduction of a sulfur-containing group, desulfurization presents a powerful pathway for the synthesis of deoxyglycosides. acs.org This indirect strategy often uses a thioacetate group at the C-2 position as a temporary directing group to control the stereochemistry during glycosylation, after which it is removed. mdpi.com For example, 2-SAc glycosyl bromide donors can be used to obtain glycosylation products with an exclusive β-configuration. mdpi.com

Efficient methods for desulfurization have been developed, including those promoted by UV or visible light. frontiersin.orgresearchgate.net A common protocol involves treating the sulfur-containing glycoside with a reagent like triethylphosphine (B1216732) (PEt₃) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and irradiating the mixture with a UV or blue LED light source. acs.orgresearchgate.net This can lead to the quantitative removal of the sulfur group, yielding the corresponding deoxyglycoside. acs.org For instance, 4-deoxymannosidic derivatives have been successfully obtained from 4-SAc mannosides, and 2,4-dideoxy glycosides have been synthesized from 2,4-di-SAc mannosides by simultaneously removing both thioacetate groups in a one-pot reaction. frontiersin.org This desulfurization approach is key to accessing 2-deoxy-, 4-deoxy-, and 2,4-dideoxy-glycosides. frontiersin.org

Multi-Component and Cascade Chemical Syntheses

To enhance synthetic efficiency, multi-component and cascade (or one-pot) reactions have become invaluable in carbohydrate chemistry. researchgate.net These strategies avoid the time-consuming isolation and purification of intermediates, which is particularly advantageous for constructing complex oligosaccharides like Globo-H. acs.org A preactivation-based iterative one-pot strategy allows for the sequential coupling of multiple thioglycosyl donor building blocks to an acceptor. acs.org This approach has been shown to achieve higher glyco-assembly efficiencies than automated solid-phase synthesis. acs.org The development of one-pot methods for creating scaffolds like 1,6-anhydrosugars and thioglycosides highlights the power of this approach in generating diverse carbohydrate structures from simple starting materials. researchgate.net

Enzymatic Synthesis of this compound and Thiosaccharide Structures

Enzymatic methods offer a highly selective and environmentally benign alternative to chemical synthesis for constructing thiosaccharide structures. These approaches leverage the inherent specificity of enzymes to form glycosidic bonds under mild aqueous conditions.

Principles of Enzymatic Glycosylation in Thiosugar Construction

The enzymatic synthesis of thioglycosidic bonds has been made possible through the engineering of glycosidases, enzymes that naturally hydrolyze glycosidic bonds. By mutating key catalytic residues, these enzymes can be repurposed into "glycosynthases" or "thioglycoligases" that catalyze the formation of new bonds. ubc.ca

Thioglycoligases are typically created by mutating the catalytic acid/base residue (e.g., a glutamate (B1630785) or aspartate) of a retaining glycosidase to a non-functional amino acid like alanine. ubc.canih.gov This modification prevents the hydrolysis of the glycosidic bond but allows the enzyme to catalyze the condensation of a suitable glycosyl donor (such as a dinitrophenyl glycoside) with a deoxy-thiosugar acceptor. ubc.ca The regioselectivity of the reaction is controlled entirely by the position of the thiol group in the acceptor molecule. ubc.ca This method has been used to produce S-linked disaccharides in nearly quantitative yields from a wide range of thiol acceptors, including thiosugars and cysteine-containing peptides. nih.gov Similarly, glycosynthases, which lack a catalytic nucleophile, can use glycosyl fluorides with an inverted anomeric stereochemistry as donors to form new glycosidic linkages. ubc.ca These biocatalytic approaches provide access to building blocks for both enzymatic and chemical glycan synthesis. acs.org

S-Glycosyltransferases in Natural Product Biosynthesis

Nature has evolved its own set of enzymes, S-glycosyltransferases (SGTs), for the specific purpose of creating S-glycosidic bonds. These enzymes play a crucial role in the biosynthesis of various natural products. researchgate.net Uridine diphosphate-dependent glycosyltransferases (UGTs) are a major class of enzymes that can catalyze O-, C-, S-, and N-glycosylation, enhancing the properties of natural products. mdpi.comoup.com

Prominent examples of SGTs are found in the biosynthetic pathways of antimicrobial glycopeptides. For instance, the enzyme SunS is responsible for installing a glucose moiety onto a cysteine residue in the biosynthesis of sublancin. researchgate.netacs.org Another S-glycosyltransferase, ThuS, is involved in the production of thurandacin and has been shown to catalyze both the S-glycosylation of cysteine and the O-glycosylation of serine residues in peptide substrates. acs.org These enzymes typically utilize an activated nucleotide sugar, such as UDP-glucose, as the glycosyl donor. researchgate.netmdpi.com The discovery and characterization of SGTs not only illuminate natural biosynthetic pathways but also provide powerful tools for the chemoenzymatic synthesis of novel S-linked glycoconjugates. researchgate.net

Biotransformation Pathways Yielding Thioether Linkages

Biotransformation reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation) reactions, which serve to modify compounds, often increasing their water solubility. dergipark.org.tr The formation of thioether linkages, a key feature in compounds like this compound, can be achieved through various biotransformation pathways, particularly those involving carbon-sulfur (C-S) bond formation.

One of the most significant mechanisms for forging C-S bonds in nature is catalyzed by radical S-adenosylmethionine (SAM) enzymes. nih.gov These enzymes are capable of inserting sulfur atoms between unreactive aliphatic or electron-rich aromatic carbon atoms, a challenging transformation for traditional organic chemistry. nih.gov This process is fundamental to the biosynthesis of several vital cofactors and secondary metabolites. nih.gov For instance, in the biosynthesis of biotin (B1667282), the enzyme biotin synthase, a radical SAM enzyme, introduces a sulfur atom to form the compound's characteristic thioether ring from its precursor, dethiobiotin. nih.gov Similarly, the antibiotic subtilosin A, a cyclic peptide, features thioether cross-links between cysteine residues and the alpha-carbons of other amino acids, a reaction also catalyzed by a radical SAM enzyme. nih.gov

While the direct biotransformation to create a specific thiopanose is not widely documented, the established pathways for natural thioether-containing molecules provide a clear precedent. The thiol group of a thiosugar building block could potentially be introduced via the nucleophilic attack of a sulfur source onto a carbonyl group, followed by a lyase-catalyzed reaction. acs.org

Furthermore, existing thioether-containing molecules can undergo various metabolic biotransformations, including S-oxidation (to form sulfoxides and sulfones), S-dealkylation, and desulfuration. dergipark.org.tr These pathways, while modifying rather than creating the initial thioether bond, are an integral part of the biotransformation landscape for thio-compounds.

Enzymatic Generation of Thiopanose and Related Compounds

The enzymatic synthesis of thioglycosides presents an attractive, environmentally friendly alternative to purely chemical methods, often proceeding in aqueous conditions without the need for protective groups. nih.gov Several classes of enzymes, both naturally occurring and engineered, have been successfully employed to generate the S-glycosidic bond.

Naturally occurring S-glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) onto a sulfur-containing acceptor molecule. acs.org While S-glycosylated natural products are less common than their O- or N-linked counterparts, S-glycosyltransferases are involved in the biosynthesis of important compounds like lincosamide antibiotics. acs.org A notable example is the glycosyltransferase UGT74B1, which is involved in glucosinolate biosynthesis and catalyzes the transfer of glucose to a thiohydroximate acceptor, forming an S-glycosidic linkage. nih.gov This enzyme has also demonstrated promiscuity, accepting various sugar donors and non-native acceptor substrates, highlighting its potential as a biocatalyst for generating diverse S-glycoconjugates. nih.gov

A more widely explored approach involves the engineering of glycosidases, enzymes that normally cleave glycosidic bonds. Through site-directed mutagenesis, these enzymes can be repurposed for synthesis. Two main types of these engineered enzymes are used for thioglycoside synthesis:

Thioglycoligases : These are mutant glycosidases where the catalytic acid/base residue (typically a glutamic or aspartic acid) is replaced by a non-catalytic amino acid, such as alanine. researchgate.net This modification suppresses the enzyme's hydrolytic activity and promotes the ligation of a glycosyl donor to a thiol-containing acceptor.

Thioglycosynthases : This novel class of enzymes involves mutating both the catalytic nucleophile and the acid/base catalyst residues. google.com These double mutants act as a scaffold, catalyzing the reaction between an activated glycosyl donor (with a suitable leaving group) and a thiosugar acceptor to form a thioglycoside with high efficiency and stereoselectivity. google.com

The enzymatic approach allows for the precise construction of thioglycosidic linkages, which is essential for synthesizing complex molecules like thiopanose and its analogs. The choice of the specific enzyme, donor, and acceptor species dictates the structure and stereochemistry of the final product. google.com

Table of Research Findings on Enzymatic Thioglycoside Synthesis

Enzyme TypeSpecific Enzyme / MutantSource OrganismReaction TypeSubstratesProduct TypeReference
S-Glycosyltransferase UGT74B1Arabidopsis thalianaS-GlycosylationUDP-Glucose, ThiohydroximatesDesulfoglucosinolates nih.gov
Thioglycoligase Glycosidase mutants (e.g., acid/base residue to Ala)VariousThioglycosylationGlycosyl donors, Thiol acceptorsThioglycosides researchgate.net
Thioglycosynthase Double mutant glycosidases (nucleophile and acid/base mutated)VariousThioglycosylationActivated glycosyl donors, Thiosugar acceptorsThioglycosides google.com
Penicillin Acylase Penicillin G Acylase (PGA)E. coli, Kluyvera citrophilaAcyl Transfer (Amide Synthesis)6-Aminopenicillanic acid, Phenylglycine methyl esterAmpicillin brieflands.com, researchgate.net

Chemical Reactivity and Transformation Mechanisms of 6 2 Thiopanose Derivatives

Investigation of Carbon-Sulfur Bond Cleavage and Formation Processes

The carbon-sulfur (C-S) bond is a defining feature of thiopanose derivatives, and understanding its lability and formation is key to manipulating these molecules. The C-S bond is longer and more polarizable than a C-O bond, leading to distinct chemical reactivity. uga.edu Both the formation of the endocyclic C-S-C thioether linkage in the thiopyranose ring and the cleavage of this bond are subjects of intensive research.

Processes for C-S bond formation are diverse, ranging from enzymatic catalysis in natural product biosynthesis to sophisticated synthetic organic chemistry methods. acs.org In biosynthetic pathways, enzymes can utilize sulfur donors like cysteine to introduce sulfur into a sugar precursor. acs.org Chemical synthesis often employs photoredox catalysis or transition-metal catalysts to form C-S bonds under mild conditions. nih.govbeilstein-journals.org For instance, visible-light-excited catalysts have been used to construct thioethers from thiosulfates and diazonium salts. nih.gov Similarly, palladium and nickel complexes are known to catalyze the oxidative addition and reductive elimination reactions necessary for C-S bond formation. uni-muenster.de

Conversely, C-S bond cleavage can be achieved through various means, including reductive cleavage using metal complexes. Tungsten-based molecular compounds, for example, have demonstrated the ability to mediate C-S bond cleavage in thiophenes, a process relevant to hydrodesulfurization. nih.gov These reactions often proceed through metallacyclic intermediates. nih.gov

Mechanistic investigations provide profound insight into the dynamics of C-S bond cleavage and formation. In the biosynthesis of some thiosugars, the mechanism is believed to involve an enzyme-bound ketohexose intermediate. nih.gov For example, studies on the biosynthesis of a 2-thiosugar revealed that d-glucose (B1605176) 6-phosphate is the initial substrate, which becomes covalently attached to the enzyme before sulfur insertion occurs, a mechanism sharing similarities with thiamin biosynthesis. nih.gov

Photocatalytic C-S bond formation has been studied using techniques like electron paramagnetic resonance (EPR), which has helped identify the involvement of thiosulfate (B1220275) radical intermediates in certain reactions. nih.gov Kinetic studies, including emission quenching data, have further elucidated the electron-transfer processes involved. nih.gov For instance, the reaction between [Ru(bpy)₃Cl₂] and a diazonium salt was confirmed to proceed via electron transfer with a high rate constant. nih.gov

In transition-metal-catalyzed reactions, the mechanism often involves a cycle of oxidative addition and reductive elimination. uni-muenster.dersc.org Palladium thiolato complexes, for example, undergo C-S bond-forming reductive elimination, with the rate of this reaction being dependent on the hybridization of the carbon atom involved (sp² > sp > sp³). uni-muenster.de In some gold(III) complexes, the reductive elimination that forms a C-S bond is enabled by the displacement of a donor ligand by a thiol, which provides the necessary conformational flexibility for the bond to form. rsc.org

Table 1: Mechanistic Approaches to C-S Bond Formation and Cleavage

Method Catalyst/Reagent Key Mechanistic Feature Source(s)
Biosynthesis BexX EnzymeFormation of a covalently-bound 2-ketohexose intermediate. nih.gov
Photocatalysis [Ru(bpy)₃Cl₂] / Visible LightGeneration of thiosulfate radical intermediates via electron transfer. nih.gov
Metal Catalysis Palladium(II) ComplexesReductive elimination from a thiolato complex. uni-muenster.de
Metal Catalysis Gold(III) Pincer ComplexThiol-induced displacement of a ligand, enabling reductive elimination. rsc.org
Metal-Mediated Cleavage Tungsten Hydride ComplexesOxidative addition to the C-S bond leading to desulfurization. nih.gov

Directed Chemical Modification of Thioether Linkages

The thioether linkage within 6(2)-Thiopanose derivatives is not merely a structural feature but also a reactive handle for further chemical modification. The nucleophilicity of the sulfur atom allows for selective reactions to build more complex molecules or to attach probes for biological studies.

One common strategy involves the transformation of other sulfur-containing functionalities into a thioether. For example, disulfide-linked saccharides can be converted into more stable thioether-linked glycoproteins. rsc.org This desulfurization process provides a stable and irreversible linkage. rsc.orgacs.org

Another powerful technique is the thiol-ene reaction, where a thiol adds across a double bond to form a thioether. acs.org This reaction can be initiated by radicals generated from light or chemical initiators and is highly efficient for modifying proteins and other biomolecules with thiosugars under mild conditions. beilstein-journals.orgacs.org Similarly, thiol-yne coupling can be used to introduce two different modifications at the same site. acs.org

Site-directed modification of proteins with thiosugars is a particularly valuable application. This can be achieved by first introducing a cysteine residue into a protein's sequence via mutagenesis. nih.govchinesechemsoc.org The unique reactivity of the cysteine thiol then allows for its specific reaction with an appropriately functionalized thiosugar to form a stable S-glycosidic bond, which is a type of thioether linkage. nih.govchinesechemsoc.org Chemical reagents such as maleimides are also widely used for their specific reactivity towards sulfhydryl groups, forming stable thioether bonds at physiological pH. thermofisher.com

Table 2: Selected Methods for Thioether Linkage Modification

Method Reactants Resulting Linkage Key Features Source(s)
Desulfurization Glycosyl Disulfide, PhosphineThioetherConverts a cleavable disulfide to a stable thioether. rsc.orgacs.org
Thiol-Ene Coupling Thiol, AlkeneThioetherRadical-mediated; efficient under mild conditions. beilstein-journals.orgacs.org
Cysteine-Specific Ligation Protein with Cys, Modified ThiosugarThioether (S-glycosidic bond)Highly site-specific protein modification. nih.govchinesechemsoc.org
Maleimide (B117702) Chemistry Sulfhydryl Group, MaleimideThioetherSpecific reaction at pH 6.5-7.5; forms a stable, non-reversible bond. thermofisher.com

Anomeric Reactivity and Interconversion in Sulfur-Containing Saccharides

The anomeric carbon (C1) in saccharides is a center of significant chemical reactivity. In sulfur-containing sugars like thiopanose derivatives, the nature of this reactivity is modulated by the presence of the endocyclic sulfur atom. The anomeric effect, a stereoelectronic phenomenon that dictates the preferred orientation of substituents at the anomeric carbon, is a critical factor influencing the stability and reactivity of these compounds. numberanalytics.com This effect arises from a stabilizing interaction between a lone pair of the ring heteroatom (sulfur, in this case) and the antibonding orbital of the anomeric substituent. numberanalytics.com

Sulfur-containing saccharides can undergo interconversion between different ring forms. For instance, a 4-thio-D-glucopyranose was observed to have a thermodynamic preference for interconversion to the 4-thio-D-glucofuranose form in solution. researchgate.net This equilibrium between six-membered (pyranose) and five-membered (furanose) rings can be influenced by reagents such as dithiothreitol. researchgate.net

Furthermore, like their oxygen-containing counterparts, thiosugars in solution can exist as an equilibrium mixture of α and β anomers. libretexts.org This process of interconversion, known as mutarotation, occurs through the opening of the ring to form an open-chain aldehyde or ketone, followed by re-closure. libretexts.org For D-glucose, the equilibrium in water results in approximately 36% α-anomer and 64% β-anomer. libretexts.org While specific ratios for this compound are not cited, a similar dynamic equilibrium is expected. The reactivity at other positions on the sugar ring is also affected by the anomeric configuration. Studies on mannoside derivatives have shown that the reactivity of leaving groups at the C2 and C4 positions can be influenced by whether the anomeric substituent is in the α or β position, due to steric and electronic factors. frontiersin.orgfrontiersin.org

Spectroscopic Characterization Methodologies for 6 2 Thiopanose and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationcdnsciencepub.comscielo.org.mxfrontiersin.org

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. torvergata.it For thiopanose and its analogues, NMR provides direct information about the carbon skeleton and the stereochemical relationships of the constituent atoms. bhu.ac.in Techniques such as HMQC, HMBC, and NOESY are instrumental in assigning signals and analyzing the spatial proximity of atoms. scielo.org.mx

The analysis of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts is the first step in structural determination. The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm). bhu.ac.in In thiopanose systems, the substitution of the endocyclic oxygen with sulfur induces characteristic shifts. The electronegativity and anisotropic effects of the sulfur atom influence the shielding of nearby protons and carbons.

Representative ¹H and ¹³C NMR Chemical Shifts for a Thiopanose Analogue The following data is illustrative and based on reported values for sulfur-containing carbohydrate analogues.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
H-1~4.5 - 5.5-Anomeric proton, position highly dependent on stereochemistry (α/β) and substituents.
C-1-~80 - 90Anomeric carbon, deshielded due to two heteroatom bonds.
H-2, H-3, H-4~3.0 - 4.5-Ring protons, complex overlapping multiplet region.
C-2, C-3, C-4-~70 - 85Standard carbohydrate ring carbons.
H-5~2.5 - 3.5-Proton adjacent to the ring sulfur, typically shifted upfield compared to oxygen-containing analogues.
C-5-~30 - 45Carbon adjacent to the ring sulfur, significantly shielded.

Thiopanose rings, like other furanosides and pyranosides, are not planar and exist in a state of conformational equilibrium between various puckered forms (e.g., chair, boat, twist-boat). frontiersin.orgtorvergata.it NMR techniques are crucial for determining the predominant conformation in solution. auremn.org.br

The primary method involves measuring the scalar coupling constants (J-values) between adjacent protons. The magnitude of the ³J(H,H) coupling constant is related to the dihedral angle between the protons via the Karplus equation. By analyzing these coupling constants around the ring, the average ring pucker can be deduced. For instance, a small coupling constant (e.g., J = 2.0 Hz) between H-1' and H-2' in a furanose analogue suggests a different average conformation than a larger one (J = 5.0 Hz). scielo.org.mx

Furthermore, the Nuclear Overhauser Effect (NOE) provides information about through-space distances between protons. The presence of an NOE signal between two protons indicates they are spatially close (typically <5 Å), which helps to define the molecule's three-dimensional shape and the relative orientation of substituents. scielo.org.mx In complex cases, molecules may exist as a set of rapidly equilibrating conformers, resulting in an averaged NMR spectrum. torvergata.it

Mass Spectrometry (MS) Applications in Thiopanose Characterizationniscpr.res.inifremer.fr

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. niscpr.res.in For thiopanose and its analogues, MS is used to confirm the molecular formula and to understand the connectivity of the molecule by analyzing how it breaks apart in the ion source. researchgate.net

The electron ionization (ESI) mass spectrum of a compound reveals a molecular ion peak (M⁺), which corresponds to the molecular weight of the intact molecule. The fragmentation pattern is characteristic of the compound's structure. In sulfur-containing heterocyclic compounds, fragmentation often involves the loss of sulfur-containing radicals or small molecules. niscpr.res.in For example, a study on thiophen-containing imidazolidine (B613845) derivatives showed a characteristic fragmentation pathway involving the loss of an HCS group. niscpr.res.in Derivatization, such as creating trimethylsilyl (B98337) (TMS) derivatives, is often employed for carbohydrate analysis by gas chromatography-mass spectrometry (GC-MS) to increase volatility. ifremer.frresearchgate.net

Illustrative Mass Spectral Fragmentation of a Thiophene-Containing Analogue Based on fragmentation patterns reported for thiophen-2-ylmethylene amino derivatives. niscpr.res.in

m/z ValueProposed Fragment IdentityPrecursor Ion (m/z)Neutral Loss
225[M]⁺ (Molecular Ion)--
180[M - HCS]⁺225HCS
152[M - HCS - CH=NH]⁺180CH=NH
124[M - HCS - CH=NH - CO]⁺152CO
110[M - HCS - CH=NH - NCO]⁺152NCO
96[M - HCS - CH=NH - CO - N₂]⁺124N₂

Infrared (IR) Spectroscopy for Functional Group Identificationcdnsciencepub.comsci-hub.senih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. nih.gov This results in a spectrum that acts as a molecular "fingerprint."

For thiopanose and its analogues, IR spectroscopy can confirm the presence of key functional groups and provide information about the sulfur atom. cdnsciencepub.com While the carbon-sulfur (C-S) single bond stretch is often weak and occurs in the complex fingerprint region, other vibrations are highly informative. The presence of hydroxyl (-OH) groups is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The absence of a strong peak around 1050-1150 cm⁻¹ (typically associated with C-O-C stretching in the ring of an oxygen-containing sugar) and the presence of C-S stretching bands can support the incorporation of sulfur into the carbohydrate ring. Importantly, IR can also indicate if the sulfur has been oxidized, as sulfoxide (B87167) (S=O) and sulfone (SO₂) groups have very strong, characteristic absorption bands. sci-hub.se

Characteristic IR Absorption Bands for Thiopanose Systems

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupNotes
3600 - 3200O-H StretchingHydroxylBroad band indicating hydrogen bonding. cdnsciencepub.com
3000 - 2850C-H StretchingAlkyl (CH, CH₂)Present in all organic molecules.
1255 - 1225S=O Asymmetric StretchingSulfoxide/SulfateIndicates potential oxidation of the sulfur atom. sci-hub.seresearchgate.net
1060 - 1020S=O StretchingSulfoxideCharacteristic band for sulfoxides. sci-hub.se
820C-O-S StretchingSulfate EsterRelevant for sulfated analogues. researchgate.net
700 - 600C-S StretchingThioetherCan be weak and difficult to assign in the fingerprint region. sci-hub.se

Advanced Spectroscopic Approaches for Complex Thiopanose Structures

For more complex systems, including metalloproteins or intricately substituted thiopanose derivatives, advanced spectroscopic techniques are required to probe specific electronic or structural features.

Magnetic Circular Dichroism (MCD) is a specialized technique that measures the difference in absorption of left and right circularly polarized light by a sample in a strong magnetic field. wikipedia.orgiupac.org It is particularly useful for studying the electronic transitions of molecules, especially those involving metals or other paramagnetic centers. wikipedia.orgubc.ca

While not routinely applied to simple sugars, MCD becomes highly relevant for thiopanose derivatives that coordinate to metal ions. The sulfur atom in a thiopanose or thiolate ligand can bind to a metal, and MCD can probe the electronic structure of the resulting metal-sulfur bond. nih.gov For example, studies on myoglobin (B1173299) complexes with thiolate ligands revealed that the coordination of sulfur to the heme iron produces a distinct MCD spectrum, similar to that of the enzyme cytochrome P-450. nih.gov This demonstrates MCD's ability to act as a sensitive probe of the local coordination environment and electronic properties of the sulfur atom in a complex biological or chemical system, helping to assign optical transitions and determine oxidation states. iupac.orgubc.ca

X-ray Crystallographic Analysis for Solid-State Structure

X-ray crystallography stands as a definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. wikipedia.org This powerful analytical technique provides detailed insights into the molecular structure, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While direct crystallographic data for 6(2)-Thiopanose is not presently available in published literature, the application of this methodology to analogous thio-sugars and complex organic molecules provides a clear framework for the structural elucidation that would be expected for this compound.

The primary objective of an X-ray crystallographic analysis of this compound would be to obtain a high-resolution, three-dimensional model of its molecular structure in the solid state. This process involves several key stages, beginning with the growth of a high-quality single crystal of the compound. The crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. nih.gov

By measuring the angles and intensities of these diffracted beams, a crystallographer can calculate an electron density map of the repeating unit within the crystal, known as the asymmetric unit. nih.gov From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built and refined. This model reveals the exact spatial arrangement of the atoms, the conformation of the thiopanose ring, and the stereochemistry of all chiral centers.

Detailed Research Findings from Analogous Structures

In the absence of specific data for this compound, the analysis of related carbohydrate and heterocyclic structures by X-ray diffraction offers valuable insights into the type of information that would be obtained. For instance, crystallographic studies on other sugar derivatives have successfully determined the puckering parameters of the pyranose rings, the orientation of substituent groups (axial vs. equatorial), and the intricate networks of hydrogen bonding that stabilize the crystal lattice. researchgate.net

For a compound like this compound, X-ray analysis would definitively establish the conformation of the six-membered thiane (B73995) ring. It would also elucidate the geometry of the glycosidic linkage and the conformation of the attached glucose unit. Furthermore, the analysis would reveal any intramolecular and intermolecular hydrogen bonds involving the hydroxyl groups, which are crucial for understanding its physical properties and interactions with biological macromolecules.

The final output of a crystallographic study is a set of data that includes the unit cell parameters (the dimensions of the basic repeating block of the crystal), the space group (which describes the symmetry of the crystal), and the precise atomic coordinates for each atom in the molecule. This information allows for the calculation of exact bond lengths, bond angles, and torsion angles.

Below is an illustrative table representing the type of crystallographic data that would be generated for an organic molecule like this compound.

Interactive Data Table: Illustrative Crystallographic Data for a Thio-oligosaccharide

ParameterIllustrative Value
Chemical FormulaC12H22O10S
Formula Weight358.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.5
b (Å)12.1
c (Å)9.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)925.4
Z (molecules/unit cell)2
Calculated Density (g/cm³)1.285
R-factor0.045

Note: The data in this table is hypothetical and serves only to illustrate the typical parameters reported in a crystallographic study. It does not represent actual data for this compound.

Computational and Theoretical Studies on 6 2 Thiopanose Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. researchgate.netnobelprize.org Methods like Density Functional Theory (DFT) are commonly employed to determine the distribution of electrons within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netescholarship.org This analysis helps in predicting how the molecule will interact with other chemical species.

For 6(2)-Thiopanose, such studies would involve calculating key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A detailed analysis of the molecular electrostatic potential (MEP) map would further reveal the sites susceptible to electrophilic and nucleophilic attack.

However, a comprehensive search of scientific databases yields no specific studies that have published these quantum chemical parameters for this compound.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt. nobelprize.org Molecular dynamics (MD) simulations provide a powerful tool to explore this conformational landscape by simulating the movement of atoms over time. researchgate.netau.dkchemmethod.com

For a flexible molecule like this compound, which contains multiple rotatable bonds, MD simulations would be invaluable. They would reveal the preferred orientations of the glycosidic linkage and the puckering of the pyranose rings. Understanding the dominant conformations is essential as the biological activity of a molecule is often tied to a specific three-dimensional structure. au.dk

Unfortunately, there are no published molecular dynamics simulations or detailed conformational analyses specifically focused on this compound. While general principles of carbohydrate and thioglycoside conformation are understood, molecule-specific data is absent.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies (Infrared and Raman spectra). nih.gov These theoretical predictions are extremely useful for interpreting experimental spectra and can help in the structural elucidation of a compound. nih.gov

By calculating these parameters for different possible conformations of this compound, one could compare them to experimental data to determine the most likely structure in solution. This would be particularly useful for assigning the complex NMR spectra typical of carbohydrates.

A review of the literature indicates that no such theoretical predictions of spectroscopic parameters have been reported for this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. escholarship.orgwikipedia.org By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a detailed picture of how reactants are converted into products. escholarship.orgwikipedia.org

For this compound, computational studies could elucidate the mechanisms of its synthesis or its interaction with enzymes. For instance, modeling the binding and subsequent reaction within an enzyme's active site could explain its inhibitory effects.

However, there is a lack of published computational studies detailing the reaction mechanisms specifically involving this compound.

Enzymatic and Biochemical Investigations Involving 6 2 Thiopanose

Substrate Recognition and Binding with Carbohydrate-Active Enzymes

The substitution of an oxygen atom with a sulfur atom in the glycosidic bond of 6(2)-Thiopanose and its analogues offers a stable mimic of the natural substrate, panose (B1197878). This stability is crucial for studying the binding events with carbohydrate-active enzymes without the complication of substrate breakdown.

Interaction with Glucoamylases from Aspergillus niger

Glucoamylase from the fungus Aspergillus niger is a key industrial enzyme that hydrolyzes α-1,4 and α-1,6 glycosidic bonds in starch and related oligosaccharides. nih.gov Studies have utilized this compound and its analogues to probe the binding mechanisms of this enzyme. researchgate.net

Research has shown that thiopanose analogues bind to the starch-binding domain (SBD) of glucoamylase G1 from Aspergillus niger. ualberta.ca The SBD is a crucial part of the enzyme, responsible for anchoring the enzyme to the starch granule, thereby increasing the local concentration of the substrate for the catalytic domain. ugr.es The interaction of these thiosugar analogues with the SBD provides insights into the initial recognition and binding steps of the enzyme with its substrate.

Thermodynamics of Ligand Binding to Starch-Binding Domains

The thermodynamics of the binding of thiopanose analogues to the starch-binding domain (SBD) of Aspergillus niger glucoamylase have been investigated using isothermal titration calorimetry. These studies reveal that the binding is an enthalpy-driven process, which is indicative of specific hydrogen bonding and van der Waals interactions between the ligand and the protein. ualberta.ca This is contrasted by an unfavorable entropy contribution. ualberta.ca

The SBD of glucoamylase G1 has been found to possess two independent and identical binding sites in its isolated form. ualberta.ca However, when the SBD is part of the whole glucoamylase G1 enzyme, these two sites exhibit negative cooperativity in their binding of ligands. ualberta.ca Interestingly, the presence of the strong inhibitor acarbose (B1664774) in the catalytic site does not affect the binding of β-cyclodextrin to the SBD, suggesting that the induced cooperativity is not a result of direct interaction with the catalytic binding site. ualberta.ca

The binding constants for thiopanose analogues show a slight increase with the length of the oligosaccharide chain. However, they bind less strongly than β-cyclodextrin. ualberta.ca

Table 1: Thermodynamic Parameters for the Binding of Thiopanose Analogues to the Starch-Binding Domain of Aspergillus niger Glucoamylase

LigandBinding Constant (K_a) (M⁻¹)Enthalpy Change (ΔH) (kJ/mol)Entropy Change (TΔS) (kJ/mol)
Thiopanose Analogue 1Data not availableData not availableData not available
Thiopanose Analogue 2Data not availableData not availableData not available
Thiopanose Analogue 3Data not availableData not availableData not available
β-CyclodextrinHigher than thiopanose analoguesEnthalpy-drivenUnfavorable

Modulation of Enzymatic Activity by Thiopanose Analogues

Thiopanose analogues, due to their structural similarity to natural substrates and their resistance to hydrolysis, can act as modulators of enzyme activity, often as competitive inhibitors. researchgate.netualberta.ca By binding to the active site or other regulatory sites on an enzyme, these molecules can prevent the natural substrate from binding, thereby reducing the rate of the enzymatic reaction.

The synthesis of 6'-S-α-D-glucopyranosyl-6'-thiomaltose, which is this compound, has been reported, and its effect on the enzymatic activity of glucoamylases from Aspergillus niger has been studied. thegoodscentscompany.com These studies confirm that thiopanose and its analogues can indeed influence the catalytic function of these enzymes. The inhibitory action of these compounds makes them valuable for studying the kinetics and mechanism of enzyme inhibition.

Utilization of Thiopanose in Enzyme Mechanism Probing

The stability of the thioglycosidic bond in this compound makes it an excellent molecular probe for elucidating enzyme mechanisms. rsc.org By using these substrate analogues, researchers can "freeze" the enzyme-substrate complex at the binding stage, allowing for detailed structural and thermodynamic characterization without the subsequent chemical reaction.

For instance, studying the binding of thiopanose analogues to glucoamylase provides information about the specific amino acid residues involved in substrate recognition and the conformational changes that occur upon binding. ugr.es This information is critical for understanding the catalytic mechanism, which for glucoamylase involves the hydrolysis of glycosidic bonds through a general acid-base catalysis. nih.gov The use of such probes helps to map the active site and understand the roles of different subsites in binding and catalysis. nih.gov

Biochemical Pathways and Biosynthesis of Thiosugars

While the specific biosynthetic pathway for this compound, a thio-oligosaccharide, is not extensively detailed in the available literature, the general principles of thiosugar biosynthesis are being unraveled. Thiosugars are rare in nature, and their biosynthesis involves unique enzymatic machinery. ualberta.ca

The biosynthesis of thio-oligosaccharides can be achieved enzymatically using glycosyltransferases. ualberta.ca These enzymes can catalyze the formation of a thioglycosidic bond by transferring a sugar moiety from a donor substrate to a thiol-containing acceptor. ualberta.ca This approach offers high stereo- and regioselectivity. ualberta.ca

The biosynthesis of monosaccharides containing sulfur, such as 2-thiosugars, has also been investigated. For example, the biosynthesis of the 2-thiosugar moiety in the antibiotic BE-7585A involves a key enzyme, BexX, which is homologous to thiazole (B1198619) synthase (ThiG) found in thiamin biosynthesis. beilstein-journals.org The proposed mechanism involves the formation of an enzyme-bound 2-ketohexose intermediate. nih.gov The sulfur atom is ultimately derived from L-cysteine and delivered via a sulfur carrier protein.

Future Research Directions in 6 2 Thiopanose Chemistry

Development of Novel Synthetic Routes for Complex Thiopanose Derivatives

The synthesis of complex thio-oligosaccharides like 6(2)-Thiopanose presents a significant challenge that demands innovative chemical strategies. Future research will need to focus on developing efficient, stereocontrolled, and scalable synthetic routes. While classical methods for forming thioglycosidic bonds exist, the assembly of a trisaccharide with a specific thioether linkage, such as in this compound, requires a departure from conventional approaches.

Key areas of development will include the advancement of solid-phase synthesis techniques, which allow for the sequential and controlled addition of sugar units on a polymer support. nih.gov This methodology minimizes the need for purification of intermediates and can be automated. Another promising avenue is the use of iterative assembly methods in aqueous solutions, which represents a greener and more efficient approach by reducing the reliance on protecting groups for hydroxyl functionalities. nih.gov

Future synthetic strategies will likely leverage a variety of activation methods for thioglycosides, moving beyond traditional promoters to more sophisticated catalytic systems. researchgate.net For instance, the development of chemoselective glycosylation reactions will be crucial for assembling complex structures without altering other sensitive functional groups within the molecule. nih.gov The exploration of photoinitiated thiol-ene reactions also presents a powerful tool for the stereoselective synthesis of thioglycosidic linkages under mild conditions. researchgate.net

Synthetic Strategy Potential Advantages for this compound Synthesis Key Research Focus
Solid-Phase Synthesis High efficiency, potential for automation, simplified purification. nih.govDevelopment of suitable linkers and protecting group strategies compatible with thiopanose units.
Aqueous Iterative Assembly Environmentally friendly, reduced need for protecting groups, high chemo- and stereoselectivity. nih.govOptimization of catalysts (e.g., Ca(OH)₂) and glycosyl donors (e.g., glycosyl fluorides) for panose-derived thiols. nih.gov
Advanced Catalytic Activation Milder reaction conditions, higher yields, greater functional group tolerance. researchgate.netDiscovery of novel thiophilic promoters (e.g., gold or iron-based catalysts) for selective activation of the anomeric sulfur. researchgate.net
Photoinitiated Thiol-Ene Coupling High stereoselectivity, mild reaction conditions, formation of challenging linkages. researchgate.netDesign of suitable unsaturated panose (B1197878) precursors and optimization of photochemical reaction conditions.

Integration of Advanced Spectroscopic and Computational Methodologies

A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound is essential for elucidating its function. Future research must integrate sophisticated spectroscopic techniques with advanced computational modeling to achieve a detailed structural characterization.

Computational chemistry will play an increasingly important role in complementing experimental data. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts and coupling constants, aiding in the interpretation of complex spectra. creative-proteomics.com Molecular dynamics (MD) simulations will be instrumental in exploring the conformational landscape of this compound in solution, providing insights into its flexibility and interactions with its environment. This dual approach of combining empirical spectroscopic data with theoretical calculations will be indispensable for a complete structural and conformational analysis of thiopanose derivatives. nih.gov

Methodology Information Gained for this compound Future Research Direction
Advanced NMR Spectroscopy 3D structure, glycosidic linkage conformation, intramolecular interactions.Application of paramagnetic labeling and solid-state NMR for more complex derivatives.
Tandem Mass Spectrometry (MS/MS) Molecular weight confirmation, sequence analysis, location of thioether linkage. creative-proteomics.comDevelopment of novel fragmentation techniques for unambiguous characterization of thio-oligosaccharides.
Density Functional Theory (DFT) Prediction of spectroscopic parameters (NMR, IR), stable conformer geometries. creative-proteomics.comIntegration with machine learning algorithms to accelerate the prediction of spectroscopic properties.
Molecular Dynamics (MD) Simulations Conformational flexibility, solvent interactions, dynamic behavior over time.Long-timescale simulations to study rare conformational events and interactions with biological macromolecules.

Deeper Mechanistic Insights into Thiopanose Reactivity and Transformations

Understanding the reactivity of this compound is fundamental to its potential applications. Future research should aim to provide deep mechanistic insights into the chemical transformations it can undergo, particularly the formation and cleavage of its unique thioglycosidic bonds. The reactivity of thioglycosides is known to be complex, with reaction outcomes often depending subtly on the nature of the reactants, promoters, and reaction conditions. nih.govacs.org

A key area of investigation will be the mechanism of glycosylation reactions to form thiopanose derivatives. This involves studying the nature of the intermediates, which can range from covalent species to ion pairs, and how their stability and reactivity are influenced by the surrounding chemical environment. acs.org Low-temperature NMR studies could be employed to trap and characterize reactive intermediates, providing direct evidence for proposed mechanistic pathways. acs.org

Furthermore, understanding the factors that control the stereoselectivity of these reactions is of paramount importance. The anomeric effect in thio-sugars differs significantly from that in their oxygen-containing counterparts, influencing the preferred conformation and the stereochemical outcome of reactions. nih.gov Kinetic studies, coupled with computational modeling of transition states, will be essential to unravel the intricate details of these transformations. nih.gov Investigating potential side reactions, such as intermolecular thioaglycon transfer, will also be critical for optimizing synthetic protocols and achieving high yields of the desired products. acs.org

Research Area Key Questions to Address for this compound Methodologies
Glycosylation Mechanisms What is the nature of the glycosyl intermediate (e.g., S N 1 vs. S N 2 character)? How do promoters influence the reaction pathway? nih.govLow-temperature NMR, in-situ IR spectroscopy, trapping experiments.
Stereoselectivity Control What factors govern the α/β selectivity in thioglycosylation? How does the thioether linkage in the backbone influence reactivity at the anomeric center?Kinetic analysis, Hammett studies, computational transition state analysis.
Side Reaction Pathways What are the common side products in thiopanose synthesis? What are the mechanisms of their formation (e.g., thioaglycon transfer)? acs.orgByproduct isolation and characterization, isotopic labeling studies.
Chemical Stability How does the thioether linkage affect the overall chemical and enzymatic stability compared to natural panose?Hydrolysis studies under various pH conditions, enzymatic degradation assays.

The focused pursuit of these research directions will undoubtedly accelerate our understanding of this compound and its derivatives, paving the way for their potential application in various fields of science.

Q & A

Q. What are the key considerations for designing experiments to synthesize 6(2)-Thiopanose with high purity?

To ensure high-purity synthesis, researchers must:

  • Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) based on thiopanose’s sulfur reactivity and carbohydrate ring stability .
  • Validate purity using techniques like HPLC coupled with mass spectrometry or NMR to detect byproducts, with calibration against known standards .
  • Control moisture exposure , as thiopanose derivatives are prone to hydrolysis; inert atmosphere protocols (e.g., Schlenk line) are recommended .

Q. How can researchers validate the structural conformation of this compound in solution versus solid-state?

  • Solid-state analysis : Use X-ray crystallography to resolve bond angles and sulfur positioning .
  • Solution-state analysis : Employ temperature-dependent NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 33S^{33}\text{S} NMR) to study dynamic ring puckering and solvent interactions .
  • Compare data with computational models (DFT or MD simulations) to identify discrepancies between experimental and theoretical conformations .

Q. What methodologies are critical for assessing the thermodynamic stability of this compound under varying pH conditions?

  • Calorimetric studies : Measure enthalpy changes (ΔH\Delta H) via isothermal titration calorimetry (ITC) across pH gradients .
  • Kinetic stability assays : Track degradation rates using UV-Vis spectroscopy at λ~260 nm (sulfur-specific absorbance) .
  • Theoretical frameworks : Apply the Bell-Evans-Polanyi principle to correlate pH-dependent activation energies with stability trends .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in nucleophilic substitution reactions be resolved?

  • Re-examine experimental variables : Compare solvent dielectric constants, nucleophile strength (e.g., Swain-Scott parameters), and steric effects in reported studies .
  • Statistical meta-analysis : Use tools like Cochran’s Q-test to identify heterogeneity across datasets, then isolate confounding factors (e.g., trace metal impurities) .
  • Mechanistic studies : Employ 18O^{18}\text{O}-labeling or kinetic isotope effects (KIE) to distinguish between SN1S_N1 and SN2S_N2 pathways .

Q. What strategies are effective for integrating this compound into glycoconjugate vaccine design while avoiding sulfur oxidation?

  • Protective group chemistry : Use tert-butylthio or trityl groups to shield the sulfur atom during conjugation .
  • Oxidation-resistant linkers : Incorporate non-reducing glycosidic bonds (e.g., thioglycosides) validated via cyclic voltammetry .
  • In silico screening : Apply molecular docking simulations to predict antigen-adjuvant interactions without empirical oxidation risks .

Q. How can researchers address gaps in understanding the biosynthetic pathways of this compound in microbial systems?

  • Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map gene clusters and intermediate metabolites .
  • CRISPR-Cas9 knockouts : Target putative thiosugar synthase genes in model organisms (e.g., E. coli) and monitor pathway disruption .
  • Theoretical modeling : Use flux balance analysis (FBA) to predict carbon-sulfur flux ratios under varying nutrient conditions .

Q. What advanced statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound toxicity studies?

  • Non-parametric regression : Apply Gaussian process models to capture heteroscedasticity in high-variance datasets .
  • Bayesian hierarchical modeling : Account for inter-study variability in EC50_{50} values across cell lines .
  • Benchmarking : Compare results against established toxicophores (e.g., thiopurines) using similarity metrics like Tanimoto coefficients .

Methodological Frameworks

Q. How to align hypotheses with methodology for this compound research?

  • FINER criteria : Ensure hypotheses are Feasible (e.g., synthesizable scales), Novel (e.g., unexplored ring conformers), and Relevant (e.g., therapeutic applications) .
  • PICO framework : Define Population (e.g., bacterial glycosylation systems), Intervention (e.g., thiopanose analogs), Comparison (e.g., vs. O-glycosides), and Outcomes (e.g., binding affinity) .
  • Iterative refinement : Revise hypotheses based on preliminary data (e.g., crystallography vs. computational predictions) .

Q. How to reconcile conflicting spectroscopic data in this compound characterization?

  • Blinded re-analysis : Have independent labs reproduce spectra using identical parameters (e.g., 500 MHz NMR, D2_2O solvent) .
  • Error-source mapping : Quantify instrument-specific variances (e.g., baseline drift in IR) via ANOVA .
  • Data sharing : Publish raw spectra in open repositories (e.g., Zenodo) for community validation .

Tables for Reference

Parameter Analytical Technique Key Output Evidence
Purity ValidationHPLC-MSPeak area ratio (≥98%)
Conformational AnalysisX-ray crystallographyRMSD ≤ 0.5 Å
Reactivity KineticsStopped-flow spectroscopykobsk_{\text{obs}} (s1^{-1})

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.